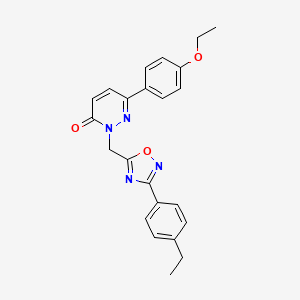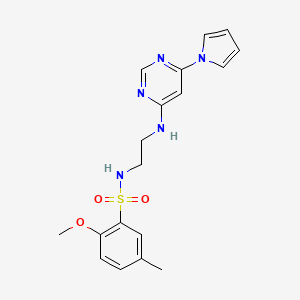
2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Anticancer Potential
Research has revealed that certain thiadiazole derivatives, including structures similar to 2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole, exhibit promising anticancer activity. For instance, Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazole derivatives demonstrating a concentration-dependent inhibitory effect on breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014). Similarly, Gomha et al. (2015) reported anticancer activity against colon and liver carcinoma cell lines in their study of arylazothiazoles and 1,3,4-thiadiazoles (Gomha et al., 2015).
Antimicrobial Activity
Some 1,3,4-thiadiazole derivatives have shown significant antimicrobial properties. For example, Atta et al. (2011) found that certain thiadiazole derivatives possess activity against various microorganisms including Staphylococcus aureus and Escherichia coli (Atta, Farahat, Ahmed, & Marei, 2011). Similarly, Jatav et al. (2008) synthesized novel quinazoline derivatives incorporating 1,3,4-thiadiazole, which exhibited antibacterial activity against pathogenic strains (Jatav, Kashaw, & Mishra, 2008).
Anticonvulsant and CNS Activities
Compounds containing 1,3,4-thiadiazole have been studied for their central nervous system (CNS) effects, including anticonvulsant properties. Jatav et al. (2008) reported that some 1,3,4-thiadiazole derivatives show anticonvulsant activity in various test models (Jatav, Mishra, Kashaw, & Stables, 2008). Chimirri et al. (1991) also synthesized thiadiazole derivatives that exhibited better anticonvulsant activity than some clinically used drugs (Chimirri, Grasso, Monforte, Zappalà, De Sarro, & De Sarro, 1991).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anticonvulsant activity , suggesting that they may interact with neuronal voltage-sensitive sodium channels .
Mode of Action
Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may inhibit neuronal voltage-sensitive sodium channels, thereby reducing neuronal excitability and preventing the onset of seizures.
Biochemical Pathways
Inhibition of neuronal voltage-sensitive sodium channels can affect the propagation of action potentials in neurons, which is a critical process in the transmission of signals in the nervous system .
Pharmacokinetics
Similar compounds have been reported to exhibit potent inhibitory activity against acetylcholinesterase , suggesting that they may have good bioavailability and effective penetration into the central nervous system.
Result of Action
Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may reduce neuronal excitability, thereby preventing the onset of seizures.
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many chemical compounds .
Propriétés
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-4-11(5-3-1)15-6-8-16(9-7-15)12-14-13-10-17-12/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKOCYFXRQCEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2900349.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-5-carboxylic acid](/img/structure/B2900350.png)
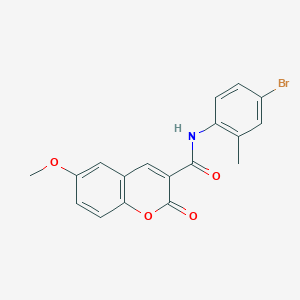
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2900354.png)
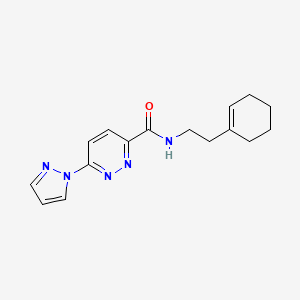

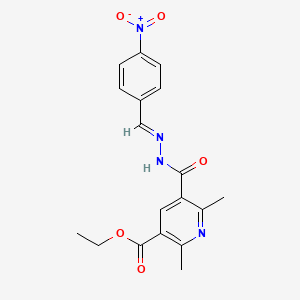


![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)
![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2900365.png)
